

GC-MS method for 2-(tert-Butyl)-4-methoxyphenol with deuterated standard

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Compound of Interest

Compound Name: 2-(tert-Butyl)-4-methoxyphenol-d3

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An Application Note and Protocol for the Quantitative Analysis of 2-(tert-Butyl)-4-methoxyphenol using a Deuterated Internal Standard by GC-MS

Introduction

2-(tert-Butyl)-4-methoxyphenol is a primary isomer in the widely used antioxidant Butylated Hydroxyanisole (BHA).^{[1][2][3][4][5]} BHA is added to foods, cosmetics, and pharmaceuticals to prevent oxidative degradation.^{[5][6]} Monitoring its concentration is crucial for quality control and regulatory compliance. This application note details a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2-(tert-Butyl)-4-methoxyphenol in a food matrix (edible oil). The method employs a stable isotope-labeled internal standard, **2-(tert-Butyl)-4-methoxyphenol-d3** (BHA-d3), to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Principle

The methodology involves the extraction of 2-(tert-Butyl)-4-methoxyphenol and the deuterated internal standard from the sample matrix using liquid-liquid extraction followed by a solid-phase extraction (SPE) cleanup step. The purified extract is then analyzed by GC-MS in Selected Ion Monitoring (SIM) mode, which provides high selectivity and sensitivity for quantitative analysis.^{[7][8][9]} Quantification is achieved by constructing a calibration curve based on the ratio of the peak area of the analyte to that of the internal standard.

Experimental Protocols

Reagents and Materials

- Solvents: Hexane, Dichloromethane, Acetonitrile (HPLC grade or equivalent)
- Standards:
 - 2-(tert-Butyl)-4-methoxyphenol ($\geq 98\%$ purity)
 - **2-(tert-Butyl)-4-methoxyphenol-d3** (BHA-d3) (isotopic purity $\geq 98\%$)
- Reagents: Anhydrous Sodium Sulfate
- Solid-Phase Extraction (SPE): Silica gel SPE cartridges (e.g., 500 mg, 6 mL)
- Sample Matrix: Edible oil (e.g., vegetable oil, olive oil)

Standard Solution Preparation

- Stock Solutions (1000 $\mu\text{g/mL}$):
 - Accurately weigh 10 mg of 2-(tert-Butyl)-4-methoxyphenol and dissolve in 10 mL of acetonitrile to prepare the analyte stock solution.
 - Accurately weigh 10 mg of BHA-d3 and dissolve in 10 mL of acetonitrile to prepare the internal standard (IS) stock solution.
- Working Standard Solutions:
 - Prepare a series of calibration standards by serially diluting the analyte stock solution with acetonitrile to achieve concentrations ranging from 0.1 to 20 $\mu\text{g/mL}$.
 - Prepare an IS spiking solution of 10 $\mu\text{g/mL}$ by diluting the IS stock solution with acetonitrile.

Sample Preparation

- Sample Weighing: Accurately weigh 1.0 g of the oil sample into a 50 mL centrifuge tube.

- Internal Standard Spiking: Add 100 μL of the 10 $\mu\text{g/mL}$ BHA-d3 internal standard spiking solution to the sample.
- Liquid-Liquid Extraction (LLE):
 - Add 10 mL of hexane to the centrifuge tube and vortex for 1 minute.
 - Add 10 mL of acetonitrile and vortex vigorously for 2 minutes.
 - Centrifuge at 4000 rpm for 10 minutes to separate the layers.
 - Carefully transfer the lower acetonitrile layer to a clean tube.
 - Repeat the extraction of the hexane layer with another 10 mL of acetonitrile.
 - Combine the acetonitrile extracts.
- SPE Cleanup:
 - Condition a silica gel SPE cartridge by passing 5 mL of dichloromethane followed by 5 mL of hexane through the cartridge. Do not allow the cartridge to dry.
 - Load the combined acetonitrile extract onto the conditioned SPE cartridge.
 - Wash the cartridge with 5 mL of hexane to remove nonpolar interferences.
 - Elute the analyte and internal standard with 10 mL of a 10:90 (v/v) dichloromethane:hexane solution.
- Final Concentration:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1 mL of hexane for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters are provided as a guideline and may require optimization based on the specific instrumentation used.[\[10\]](#)

- Gas Chromatograph: Agilent 8890 GC (or equivalent)
- Mass Spectrometer: Agilent 5977 MS (or equivalent)
- GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
- Injector: Splitless mode, 250°C, 1 µL injection volume
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 1 minute
 - Ramp: 10°C/min to 280°C
 - Hold: 5 minutes at 280°C
- Carrier Gas: Helium, constant flow rate of 1.2 mL/min
- MS Transfer Line: 280°C
- MS Ion Source: Electron Ionization (EI), 70 eV, 230°C
- MS Quadrupole: 150°C
- Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Table 1: GC-MS SIM Parameters and Expected Retention Times

Compound	Role	Expected Retention Time (min)	Quantifier Ion (m/z)	Qualifier Ion(s) (m/z)
2-(tert-Butyl)-4-methoxyphenol	Analyte	~12.5	165	180
2-(tert-Butyl)-4-methoxyphenol-d3	Internal Standard	~12.45	168	183

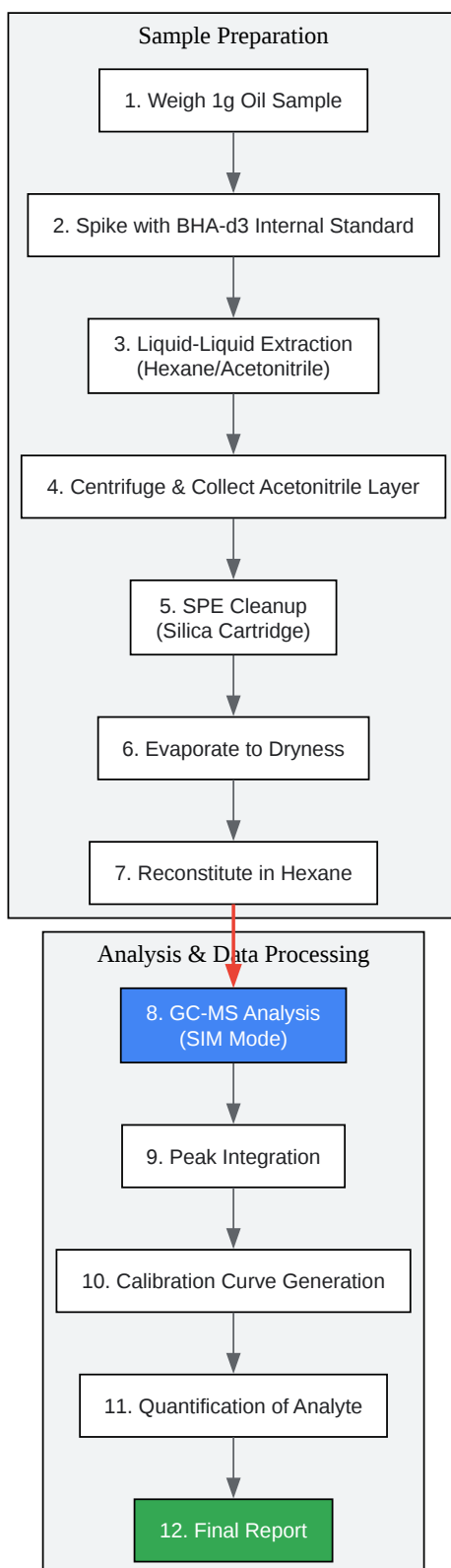
Note: Retention times are estimates and should be confirmed experimentally.

Table 2: Typical Method Performance Characteristics

Parameter	Typical Value
Linearity Range	0.1 - 20 µg/mL
Correlation Coefficient (r ²)	> 0.995
Limit of Detection (LOD)	0.05 µg/g
Limit of Quantification (LOQ)	0.15 µg/g
Recovery	85 - 110%
Precision (%RSD)	< 15%

Note: These values are typical for similar validated methods and should be established for the specific laboratory and matrix.[\[11\]](#)[\[12\]](#)

Mandatory Visualization



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Caption: Workflow for the GC-MS analysis of 2-(tert-Butyl)-4-methoxyphenol.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of 2-(tert-Butyl)-4-methoxyphenol in edible oil using GC-MS with a deuterated internal standard. The use of a stable isotope-labeled standard ensures the method's accuracy and reliability, making it suitable for routine analysis in food safety and quality control laboratories. The provided parameters and workflow can be adapted for other complex matrices with appropriate validation.

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